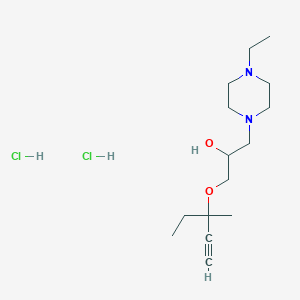

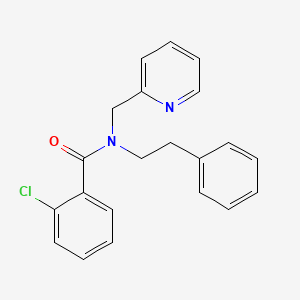

![molecular formula C18H14N4O2S B2499760 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 891125-60-3](/img/structure/B2499760.png)

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide" is a derivative of the 1,3,4-oxadiazole and benzothiazole classes, which are known for their biological activities. The oxadiazole and benzothiazole moieties are often included in the structure of compounds due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides in the presence of carbon disulfide or other cyclizing agents . For benzothiazole derivatives, the synthesis can involve condensation reactions of appropriate precursors, such as carboxylic acids with thioamides or hydrazine derivatives . Microwave-assisted synthesis is a common method for facilitating these reactions, as it can provide higher yields and shorter reaction times .

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as elemental analysis . X-ray diffraction studies can provide detailed information about the crystal structure, including the arrangement of molecules in the solid state and the types of intermolecular interactions present, such as hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

The chemical reactivity of the 1,3,4-oxadiazole and benzothiazole moieties includes their ability to undergo further functionalization. This can involve reactions at the oxadiazole nitrogen atoms or the benzothiazole sulfur atom, allowing for the introduction of various substituents that can modulate the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of aromatic systems and heteroatoms can affect the electronic distribution within the molecule, which in turn can influence properties like acidity and basicity, as well as the compound's behavior in biological systems . The ADMET properties of these compounds are crucial for their potential as drug candidates, and computational studies can predict their oral drug-like behavior .

Scientific Research Applications

Antibacterial Activity

- Antibacterial Agents : A study by Palkar et al. (2017) focused on designing and synthesizing analogs of benzo[d]thiazole derivatives, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were evaluated for their cytotoxic activity, indicating their effectiveness at non-cytotoxic concentrations Palkar et al., 2017.

Anticancer Evaluation

- Anticancer Activity : Ravinaik et al. (2021) synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer Ravinaik et al., 2021.

Antimicrobial and Cytotoxicity Studies

- Antimicrobial and Cytotoxicity : Gilani et al. (2011) synthesized novel 1,3,4-oxadiazole derivatives from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide, demonstrating moderate to good inhibition against various bacterial and fungal strains Gilani et al., 2011.

Structural and Biological Studies

- Crystal Structure and Biological Studies : A study by Karanth et al. (2019) on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives indicated good antibacterial and potent antioxidant activity. This study also provided insights into their crystal structure Karanth et al., 2019.

Synthetic Plant Growth Regulators

- Plant Growth Regulation : Research by Harris and Huppatz (1978) investigated the synthesis of o-carboxyphenyl derivatives of heterocyclic compounds, including 1,3,4-oxadiazole derivatives, for potential use as plant growth regulators Harris & Huppatz, 1978.

properties

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2S/c1-10-3-4-11(2)13(7-10)17-21-22-18(24-17)20-16(23)12-5-6-14-15(8-12)25-9-19-14/h3-9H,1-2H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHCHVBSJLWVOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

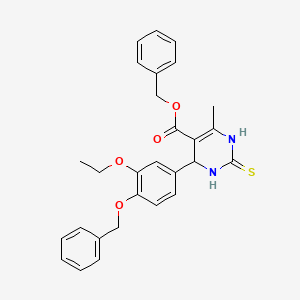

![4-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2499679.png)

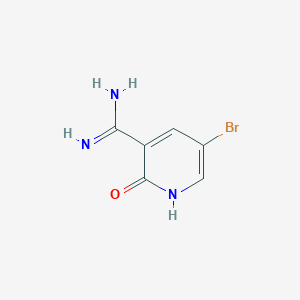

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2499680.png)

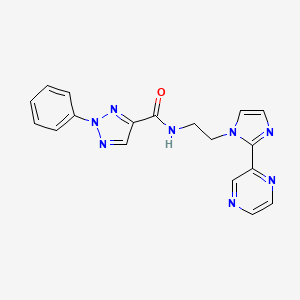

![2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2499685.png)

![6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2499686.png)

![Methyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2499689.png)

![(E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2499693.png)

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate](/img/structure/B2499694.png)

![4-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2499697.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2499698.png)